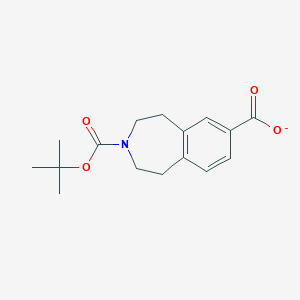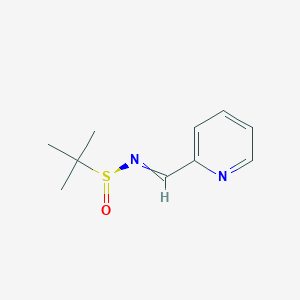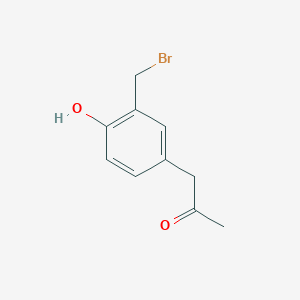![molecular formula C8H5ClN2O2S B14046258 Methyl 2-chlorothieno[2,3-b]pyrazine-7-carboxylate CAS No. 1812188-69-4](/img/structure/B14046258.png)
Methyl 2-chlorothieno[2,3-b]pyrazine-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-chlorothieno[2,3-b]pyrazine-7-carboxylate is a heterocyclic compound that features a thieno-pyrazine core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chlorothieno[2,3-b]pyrazine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of α-pyrroloacetonitriles with methyl chlorooxoacetate under Friedel–Crafts acylation, followed by reduction using Pd-catalyzed hydrogenation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-chlorothieno[2,3-b]pyrazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Typically involves the addition of hydrogen or removal of oxygen.
Substitution: Commonly involves the replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids, while substitution reactions can produce various derivatives depending on the nucleophile.
Aplicaciones Científicas De Investigación
Methyl 2-chlorothieno[2,3-b]pyrazine-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a kinase inhibitor, which could be useful in cancer treatment.
Industry: Utilized in the development of new materials with specific electronic properties.
Mecanismo De Acción
The exact mechanism of action for Methyl 2-chlorothieno[2,3-b]pyrazine-7-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. This interaction can modulate biological pathways, leading to its observed effects .
Comparación Con Compuestos Similares
- Methyl 2-chlorothieno[2,3-b]pyrazine-6-carboxylate
- Methyl 3-chlorothieno[2,3-b]pyrazine-6-carboxylate
Comparison: Methyl 2-chlorothieno[2,3-b]pyrazine-7-carboxylate is unique due to its specific substitution pattern on the thieno-pyrazine core. This uniqueness can influence its chemical reactivity and biological activity, making it distinct from its analogs .
Propiedades
Número CAS |
1812188-69-4 |
|---|---|
Fórmula molecular |
C8H5ClN2O2S |
Peso molecular |
228.66 g/mol |
Nombre IUPAC |
methyl 2-chlorothieno[2,3-b]pyrazine-7-carboxylate |
InChI |
InChI=1S/C8H5ClN2O2S/c1-13-8(12)4-3-14-7-6(4)11-5(9)2-10-7/h2-3H,1H3 |
Clave InChI |
XGYMSFYIFOLAIO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CSC2=NC=C(N=C12)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3S)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14046201.png)









